molecular formula C11H13N3O3 B12246359 1-[1-(furan-2-yl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole

1-[1-(furan-2-yl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole

Cat. No.: B12246359
M. Wt: 235.24 g/mol
InChI Key: PIPNWWHNSIIALM-UHFFFAOYSA-N
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Description

1-[1-(Furan-2-yl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole is a heterocyclic compound that features a furan ring, a nitroethyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(furan-2-yl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole typically involves the following steps:

    Formation of the Nitroethyl Intermediate: The initial step involves the nitration of a suitable precursor to form the nitroethyl intermediate. This can be achieved by reacting furan with a nitrating agent such as nitric acid in the presence of sulfuric acid.

    Cyclization to Form Pyrazole Ring: The nitroethyl intermediate is then subjected to cyclization with a suitable hydrazine derivative to form the pyrazole ring. This step often requires the use of a catalyst and specific reaction conditions to ensure the formation of the desired product.

    Methylation: The final step involves the methylation of the pyrazole ring to introduce the dimethyl groups. This can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(Furan-2-yl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common reagents include halogenating agents for electrophilic substitution and organometallic reagents for nucleophilic substitution.

Major Products:

    Oxidation: Formation of furan derivatives such as furan-2-carboxylic acid.

    Reduction: Formation of amino derivatives such as 1-[1-(furan-2-yl)-2-aminoethyl]-3,5-dimethyl-1H-pyrazole.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-[1-(Furan-2-yl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[1-(furan-2-yl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: The interaction with molecular targets can lead to the modulation of specific signaling pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

1-[1-(Furan-2-yl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole can be compared with other similar compounds, such as:

    1-(Furan-2-yl)-2-nitroethyl derivatives: These compounds share the furan and nitroethyl groups but differ in the substituents on the pyrazole ring.

    3,5-Dimethyl-1H-pyrazole derivatives: These compounds share the pyrazole ring with dimethyl groups but differ in the substituents on the furan ring.

Uniqueness: The unique combination of the furan ring, nitroethyl group, and dimethyl-substituted pyrazole ring in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

1-[1-(furan-2-yl)-2-nitroethyl]-3,5-dimethylpyrazole

InChI

InChI=1S/C11H13N3O3/c1-8-6-9(2)14(12-8)10(7-13(15)16)11-4-3-5-17-11/h3-6,10H,7H2,1-2H3

InChI Key

PIPNWWHNSIIALM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(C[N+](=O)[O-])C2=CC=CO2)C

Origin of Product

United States

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